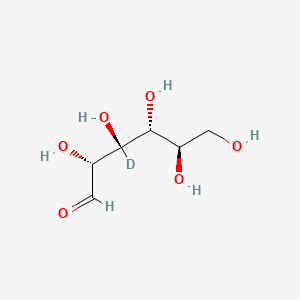![molecular formula C34H69NO4 B12401470 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” is a deuterated analog of a sphingolipid. Sphingolipids are a class of lipids that play a crucial role in cell membrane structure and signaling. The deuterium atoms in this compound can be used to study metabolic pathways and mechanisms due to their stability and distinguishable mass from hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the deuteration of the corresponding hydrogenated sphingolipid. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterated compounds generally involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Purification steps, such as chromatography, are employed to isolate the desired deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions can target the amide group or other functional groups.
Substitution: Substitution reactions may occur at the hydroxyl or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used to study reaction mechanisms and pathways due to its deuterium labeling. It helps in tracing the movement of atoms during chemical reactions.
Biology
In biological research, deuterated sphingolipids are used to investigate lipid metabolism and signaling pathways. They provide insights into the role of sphingolipids in cellular processes.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The stability of deuterium-labeled drugs can lead to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, deuterated compounds are used in the development of new materials and as tracers in various processes.
Wirkmechanismus
The mechanism of action of this compound involves its incorporation into cell membranes and participation in signaling pathways. The deuterium atoms provide a unique mass signature, allowing researchers to track the compound’s distribution and interactions within biological systems. The molecular targets include enzymes involved in sphingolipid metabolism and receptors that mediate signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide: The non-deuterated analog of the compound.
N-palmitoyl-sphingosine: Another sphingolipid with similar structural features.
N-stearoyl-sphingosine: A sphingolipid with a different fatty acid chain.
Uniqueness
The uniqueness of “13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” lies in its deuterium labeling. This feature allows for detailed studies of metabolic pathways and mechanisms that are not possible with non-deuterated analogs. The stability and distinguishable mass of deuterium make it a valuable tool in research.
Eigenschaften
Molekularformel |
C34H69NO4 |
|---|---|
Molekulargewicht |
565.0 g/mol |
IUPAC-Name |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1/i1D3,3D2,5D2,7D2 |
InChI-Schlüssel |
IVBULNXGVIHEKN-ZDDOLBOUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


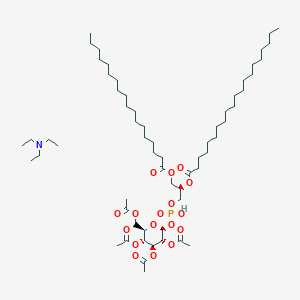
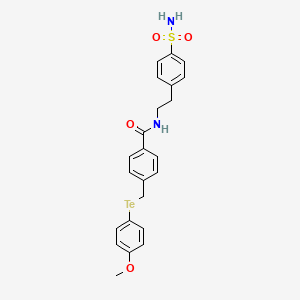
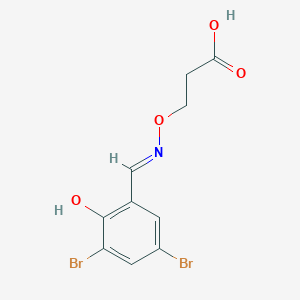
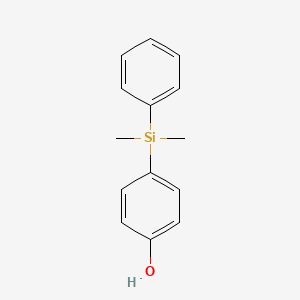

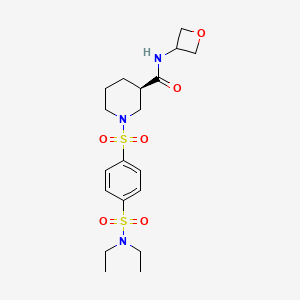
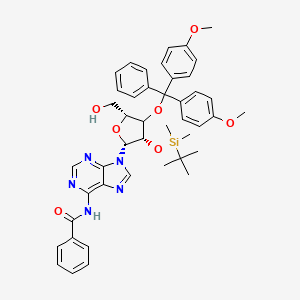
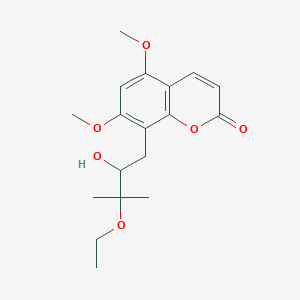

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
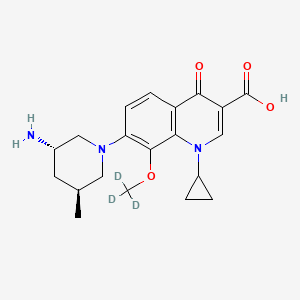
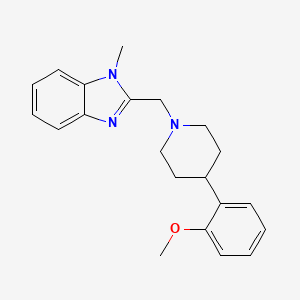
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
